5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13347453
InChI: InChI=1S/C8H11ClN2/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3,5H2,1H3
SMILES: CN1C(=CC(=N1)C2CC2)CCl
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol

5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC13347453

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole -

Specification

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
IUPAC Name 5-(chloromethyl)-3-cyclopropyl-1-methylpyrazole
Standard InChI InChI=1S/C8H11ClN2/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3,5H2,1H3
Standard InChI Key HZARJRKXBFQUKQ-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2CC2)CCl
Canonical SMILES CN1C(=CC(=N1)C2CC2)CCl

Introduction

5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is C₈H₁₁ClN₂, and it is identified by the CAS number 1171194-35-6 . This compound is of interest in organic synthesis due to its unique structural features, which make it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole typically involves cyclization reactions starting from appropriate precursors. While specific synthesis protocols for this compound are not widely detailed in the literature, similar pyrazole derivatives are often synthesized through the reaction of hydrazines with ketones or aldehydes in the presence of bases like sodium hydroxide or potassium carbonate.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole, including other pyrazole derivatives. For example, 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is another compound in this family, known for its potential in medicinal chemistry and biological research.

CompoundKey FeaturesUnique Aspects
5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazoleChloromethyl, cyclopropyl, methyl substituentsValuable intermediate in organic synthesis
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochlorideChloromethyl, cyclopropyl substituentsPotential in medicinal chemistry and enzyme inhibition
3-(Chloromethyl)-1H-pyrazoleDifferent substitution patternVarious biological activities

Future Directions

Given the versatility of pyrazole derivatives in pharmaceutical research, compounds like 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole are likely to continue being explored for their potential in drug development. Further studies on their synthesis, biological activity, and applications in medicinal chemistry are warranted to fully exploit their therapeutic potential.

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